molecular formula C23H26N2O2 B7600003 1-[4-(4-Benzylpiperidine-1-carbonyl)phenyl]pyrrolidin-2-one

1-[4-(4-Benzylpiperidine-1-carbonyl)phenyl]pyrrolidin-2-one

Cat. No.: B7600003
M. Wt: 362.5 g/mol
InChI Key: YZTSEAWCBJUNOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-Benzylpiperidine-1-carbonyl)phenyl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring, a benzylpiperidine moiety, and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Benzylpiperidine-1-carbonyl)phenyl]pyrrolidin-2-one typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to facilitate the multi-step synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Benzylpiperidine-1-carbonyl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperidine moieties.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under appropriate conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

1-[4-(4-Benzylpiperidine-1-carbonyl)phenyl]pyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-[4-(4-Benzylpiperidine-1-carbonyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

    Pathways Involved: It may modulate signaling pathways related to neurotransmission, leading to potential therapeutic effects in neurological conditions.

Comparison with Similar Compounds

Uniqueness: 1-[4-(4-Benzylpiperidine-1-carbonyl)phenyl]pyrrolidin-2-one is unique due to its combined structural features, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-[4-(4-benzylpiperidine-1-carbonyl)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c26-22-7-4-14-25(22)21-10-8-20(9-11-21)23(27)24-15-12-19(13-16-24)17-18-5-2-1-3-6-18/h1-3,5-6,8-11,19H,4,7,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTSEAWCBJUNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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